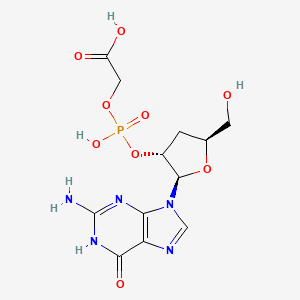
Dgpga
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Dgpga” is a heterotrimeric G protein gamma subunit found in the filamentous fungus Aspergillus nidulans. It plays a crucial role in governing growth and development in this organism. The predicted this compound protein consists of 90 amino acids and shows 72% similarity with yeast Ste18p .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Dgpga involves genetic manipulation techniques. The gene encoding this compound is identified and isolated from the Aspergillus nidulans genome. This gene is then inserted into a suitable expression vector, which is introduced into a host organism, such as Escherichia coli, for protein expression. The expressed protein is then purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is not common due to its specific biological role. large-scale production can be achieved using bioreactors where genetically modified microorganisms are cultured under controlled conditions to express the protein. The protein is then harvested and purified for further use.
化学反応の分析
Types of Reactions: Dgpga primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. It interacts with other subunits of the heterotrimeric G protein complex, such as FadA (Galpha) and SfaD (Gbeta), to form a functional signaling unit .
Common Reagents and Conditions: The interactions of this compound with other proteins are facilitated by physiological conditions within the cell, such as appropriate pH, ionic strength, and the presence of cofactors like GTP.
Major Products Formed: The major product of the interaction involving this compound is the formation of the heterotrimeric G protein complex, which is essential for signal transduction in Aspergillus nidulans .
科学的研究の応用
Dgpga has several scientific research applications, particularly in the study of fungal biology and signal transduction pathways. It is used to understand the molecular mechanisms governing vegetative growth and asexual/sexual development in Aspergillus nidulans. Additionally, research on this compound can provide insights into similar signaling pathways in other organisms, including humans .
作用機序
Dgpga functions as part of the heterotrimeric G protein complex, which relays and propagates signals sensed by membrane-bound G protein-coupled receptors (GPCRs). Upon activation by agonists, GPCRs promote the exchange of GDP for GTP on the Galpha subunit, leading to the dissociation of the GTP-bound Galpha from the Gbeta-Ggamma dimer. Both GTP-Galpha and the Gbeta-Ggamma dimer can then modulate various effectors, leading to downstream signaling events .
類似化合物との比較
Similar Compounds: Similar compounds to Dgpga include other G protein gamma subunits found in different organisms, such as yeast Ste18p and mammalian Ggamma subunits.
Uniqueness: this compound is unique due to its specific role in Aspergillus nidulans. While it shares structural similarities with other G protein gamma subunits, its functional role in fungal growth and development distinguishes it from its counterparts in other organisms .
特性
CAS番号 |
84881-71-0 |
|---|---|
分子式 |
C12H16N5O9P |
分子量 |
405.26 g/mol |
IUPAC名 |
2-[[(2R,3R,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxyacetic acid |
InChI |
InChI=1S/C12H16N5O9P/c13-12-15-9-8(10(21)16-12)14-4-17(9)11-6(1-5(2-18)25-11)26-27(22,23)24-3-7(19)20/h4-6,11,18H,1-3H2,(H,19,20)(H,22,23)(H3,13,15,16,21)/t5-,6+,11+/m0/s1 |
InChIキー |
QLLHARZHRAKIKU-WGDKSQQYSA-N |
異性体SMILES |
C1[C@H](O[C@H]([C@@H]1OP(=O)(O)OCC(=O)O)N2C=NC3=C2N=C(NC3=O)N)CO |
正規SMILES |
C1C(OC(C1OP(=O)(O)OCC(=O)O)N2C=NC3=C2N=C(NC3=O)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14413443.png)
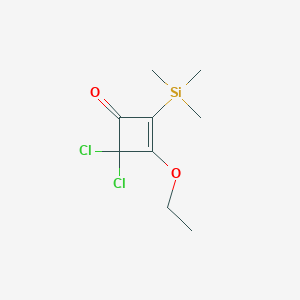
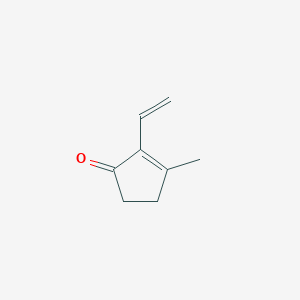

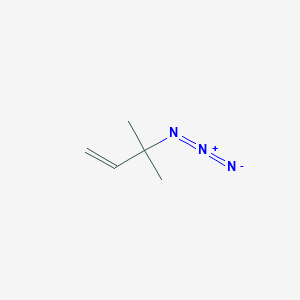
![3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole](/img/structure/B14413488.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14413490.png)

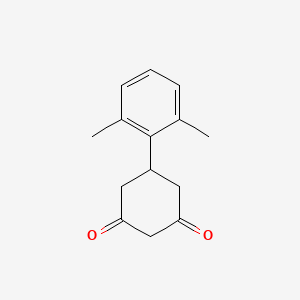
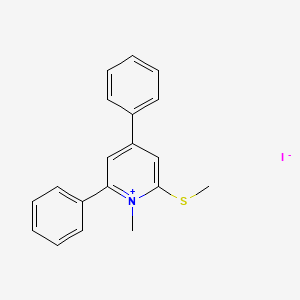
![8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413509.png)
![1-{4-(4-Methoxyphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14413514.png)
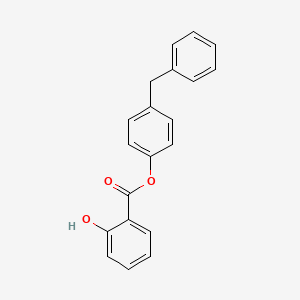
![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)
